molecular formula C16H22ClNO2 B13965839 Benzyl 4-(3-chloropropyl)piperidine-1-carboxylate

Benzyl 4-(3-chloropropyl)piperidine-1-carboxylate

Cat. No.: B13965839
M. Wt: 295.80 g/mol
InChI Key: CXUKCWYFJALHDQ-UHFFFAOYSA-N
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Description

Benzyl 4-(3-chloropropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-chloropropyl)piperidine-1-carboxylate typically involves the reaction of 4-(3-chloropropyl)piperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like methylene chloride. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-chloropropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: The major products are the substituted piperidine derivatives.

    Oxidation and Reduction: The products include various oxidized or reduced forms of the piperidine ring.

    Hydrolysis: The products are benzyl alcohol and 4-(3-chloropropyl)piperidine-1-carboxylic acid.

Scientific Research Applications

Benzyl 4-(3-chloropropyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-chloropropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurotransmission . The binding of the compound to the active site of the enzyme prevents the breakdown of neurotransmitters, leading to increased levels of these molecules in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • Benzyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate
  • Pyrrolidine derivatives

Uniqueness

Benzyl 4-(3-chloropropyl)piperidine-1-carboxylate is unique due to the presence of the 3-chloropropyl group, which imparts specific chemical reactivity and biological activity. This differentiates it from other piperidine derivatives that may lack this functional group.

Properties

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

benzyl 4-(3-chloropropyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H22ClNO2/c17-10-4-7-14-8-11-18(12-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2

InChI Key

CXUKCWYFJALHDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCCCl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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